molecular formula C18H20ClN5 B2846444 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890890-75-2

1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2846444
CAS No.: 890890-75-2
M. Wt: 341.84
InChI Key: XFCVIQCBBFYBJC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at the 1-position and a cyclohexylamine substituent at the 4-position. This scaffold is notable for its structural similarity to kinase inhibitors like PP2 (3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which targets Src family kinases (SFKs) .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-12-7-8-14(9-16(12)19)24-18-15(10-22-24)17(20-11-21-18)23-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCVIQCBBFYBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a pyrazole intermediate, followed by its reaction with a suitable amidine derivative to form the pyrazolo[3,4-d]pyrimidine core.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The cyclohexyl group in the target compound may reduce metabolic clearance compared to tert-butyl (PP2) or piperidinyl groups .
  • Chlorine atoms at the phenyl ring enhance binding affinity but may increase toxicity risks .

Challenges :

  • Lower yields (e.g., 34% for propyl derivatives) correlate with steric hindrance from alkyl chains .
  • The target compound’s cyclohexyl group may require specialized coupling agents for efficient synthesis.

Activity Profiles:

  • Kinase Inhibition : PP2 inhibits SFKs (IC₅₀ ~10 nM) by binding the ATP cleft, whereas its inactive analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) lacks this activity . The target compound’s chloro and cyclohexyl groups may modulate selectivity for kinases beyond SFKs.
  • Antiviral Potential: Pyrazolo[3,4-d]pyrimidines like N-benzyl-1-methyl derivatives show SARS-CoV-2 Mpro inhibition but exhibit mutagenicity in Ames tests .
  • CNS Penetration : Piperidinylmethyl-substituted analogs (e.g., compound 11 in ) demonstrate blood-brain barrier permeability due to reduced P-glycoprotein efflux .

Toxicity and ADME:

  • Mutagenicity is common (e.g., N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) but carcinogenicity varies by species .
  • PP2’s LD₅₀ in mice is >1,000 mg/kg, indicating low acute toxicity .

Biological Activity

1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic implications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H20ClN5
Molecular Weight 341.84 g/mol
LogP 5.3912
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Polar Surface Area 45.075 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammatory processes. It acts as an inhibitor of several kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), which are pivotal in cancer cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals.

Antitumor Activity

Recent studies have demonstrated significant antitumor effects across various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HeLa (cervical cancer)
    • NCI-H226 (lung cancer)
CompoundIC50 (µM)Cell Line
This compound26A549
Compound X49.85HeLa
Compound Y18–30NCI-H226

These results indicate that the compound exhibits a promising profile as an anticancer agent, particularly against lung and cervical cancers.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the release of pro-inflammatory cytokines such as TNFα in cellular models exposed to lipopolysaccharides (LPS).

Case Studies

  • Xia et al. Study (2022) :
    • Focused on the synthesis and biological evaluation of pyrazole derivatives.
    • Found that the compound induced significant apoptosis in A549 cells with an IC50 value of 26 µM .
  • Fan et al. Study (2022) :
    • Evaluated a series of pyrazole derivatives for their cytotoxic effects.
    • The compound demonstrated superior autophagy induction without triggering apoptosis in certain cell lines .
  • Balbi et al. Study (2023) :
    • Investigated various pyrazole scaffolds against multiple cancer cell lines.
    • Reported that the compound showed significant antiproliferative effects against A2780 and A549 cells .

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